4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide
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Overview
Description
The compound “4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide” is a complex organic molecule that contains several functional groups, including a carboxamide, a nitro group, and a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, sulfanyl, and carboxamide groups would likely have significant effects on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Synthesis and Polymer Applications
- Transparent Aromatic Polyimides : A study described the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials were derived from thiophenyl-substituted benzidines, showcasing potential for optical applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).
Organic Synthesis and Antimicrobial Activity
- Antimicrobial Activity of Novel Compounds : Research on the synthesis of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide compounds revealed their antimicrobial activity against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents (Patel et al., 2011).
Chemical Synthesis and Characterization
- Synthesis of Sulfanilamide Derivatives : Another study reported the synthesis and characterization of sulfanilamide derivatives, exploring their antibacterial and antifungal activities. The research adds to the understanding of how modifications to the sulfanilamide structure influence biological activity (Lahtinen et al., 2014).
Reaction Pathways and Reduction Studies
- Nitrosobenzene Reduction by Thiols : An investigation into the reduction of nitrosobenzenes by thiols in alcoholic media provided insight into the reaction pathways, identifying key intermediates and final products. Such studies are crucial for understanding the chemical behavior of these compounds under different conditions (Montanari et al., 1999).
Coordination Chemistry and Catalysis
- Cationic Palladium Complexes : Research on the coordination chemistry of dinucleating P2N2S ligands with palladium explored the preparation and characterization of cationic palladium complexes. These findings contribute to the field of catalysis and materials science (Siedle et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2,6-diethylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-15-6-5-7-16(4-2)22(15)25-23(27)17-8-13-21(20(14-17)26(28)29)30-19-11-9-18(24)10-12-19/h5-14H,3-4H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHRASBFQODCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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